molecular formula C68H82O2 B12850649 (1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol

(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B12850649
M. Wt: 931.4 g/mol
InChI Key: ZEFXRKNLIACBMB-UHFFFAOYSA-N
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Description

(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its binaphthalene core, which is substituted with tricyclohexylphenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The initial step often includes the preparation of the binaphthalene core, followed by the introduction of tricyclohexylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, catalysts like palladium or nickel, and solvents such as toluene or dichloromethane. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced alcohols or hydrocarbons.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful in diverse applications.

Scientific Research Applications

(1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a molecular probe in studying biological systems and interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R)-3,3’-Bis(2,4,6-tricyclohexylphenyl)[1,1’-binaphthalene]-2,2’-diol apart from these similar compounds is its highly specific structural configuration, which imparts unique reactivity and selectivity in various chemical and biological contexts. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-[2-hydroxy-3-(2,4,6-tricyclohexylphenyl)naphthalen-1-yl]-3-(2,4,6-tricyclohexylphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H82O2/c69-67-61(63-57(47-27-11-3-12-28-47)41-53(45-23-7-1-8-24-45)42-58(63)48-29-13-4-14-30-48)39-51-35-19-21-37-55(51)65(67)66-56-38-22-20-36-52(56)40-62(68(66)70)64-59(49-31-15-5-16-32-49)43-54(46-25-9-2-10-26-46)44-60(64)50-33-17-6-18-34-50/h19-22,35-50,69-70H,1-18,23-34H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFXRKNLIACBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C(C=C(C=C8C9CCCCC9)C1CCCCC1)C1CCCCC1)O)C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H82O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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